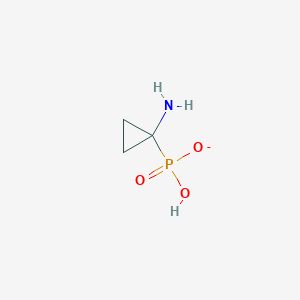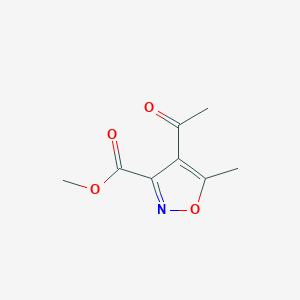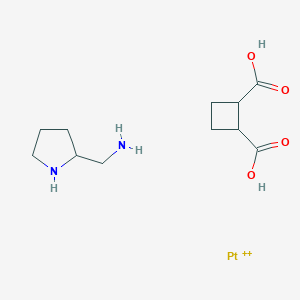![molecular formula C9H12N4 B011407 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine CAS No. 19848-81-8](/img/structure/B11407.png)
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, also known as EDTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDTP is a pyrazine-based compound with a triazole ring fused to it, making it a unique and interesting molecule for research purposes.
Mechanism Of Action
The mechanism of action of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to scavenge ROS, which are known to play a role in the development of neurodegenerative diseases and cancer. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical And Physiological Effects
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to inhibit cancer cell growth. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in the treatment of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is its ability to scavenge ROS, making it a useful tool for studying the role of oxidative stress in various diseases. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to inhibit cancer cell growth, making it a potential chemotherapeutic agent. However, one limitation of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine. One potential area of focus is the development of more efficient synthesis methods for 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine and its potential therapeutic applications. Finally, more research is needed to explore the potential limitations and side effects of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, which could impact its use in clinical settings.
Synthesis Methods
The synthesis of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is a multistep process that involves the reaction of 3-ethyl-5,8-dimethylpyrazine-2,6-diamine with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. The final product is obtained by the cyclization of the resulting triazole with paraformaldehyde and acetic acid. This synthesis method has been optimized to produce high yields of pure 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine.
Scientific Research Applications
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been found to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
properties
CAS RN |
19848-81-8 |
|---|---|
Product Name |
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-ethyl-5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H12N4/c1-4-8-11-12-9-7(3)10-5-6(2)13(8)9/h5H,4H2,1-3H3 |
InChI Key |
PFIAYICGLTURKV-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C(=CN=C2C)C |
Canonical SMILES |
CCC1=NN=C2N1C(=CN=C2C)C |
synonyms |
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)











